5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid

Chiral Derivatization Enantiomeric Separation Amino Acid Analysis

Researchers pursuing podophyllotoxin analogue synthesis require the specific 5-carboxy cyclobutabenzodioxole isomer-generic benzodioxole carboxylic acids lack the rigid, chiral fused-ring scaffold essential for stereoselective Diels-Alder cyclization. • Validated precursor for podophyllotoxin analogue synthesis via intramolecular Diels-Alder reaction • Chiral benzodioxole scaffold; predicted pKa 4.14±0.20, bp 388.9±42.0°C, density 1.547±0.06 g/cm³ • 98% purity; available in 10 mg to bulk quantities; custom synthesis on request

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
Cat. No. B12951143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1C(C2=CC3=C(C=C21)OCO3)C(=O)O
InChIInChI=1S/C10H8O4/c11-10(12)7-1-5-2-8-9(3-6(5)7)14-4-13-8/h2-3,7H,1,4H2,(H,11,12)
InChIKeyPBDXEKVJUSPQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid


5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid (CAS 33316-44-8) is a chiral benzodioxole derivative with a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol . It features a cyclobutane ring fused to a 1,3-benzodioxole system, with a carboxylic acid group at the 5-position. This compound is commercially available at a standard purity of 98% and serves as a key intermediate in the synthesis of complex molecules like podophyllotoxin analogues . Its predicted physical properties include a density of 1.547±0.06 g/cm³, a boiling point of 388.9±42.0 °C, and an acid dissociation constant (pKa) of 4.14±0.20, which are critical parameters for its handling and reactivity in synthetic chemistry applications .

Why Generic Substitution Fails in Asymmetric Synthesis


Generic substitution of this compound with other benzodioxole carboxylic acids is not scientifically valid due to the critical impact of the fused cyclobutane ring and the regiospecific 5-carboxyl group on its physicochemical and functional properties. The specific fused [4,5] ring system creates a rigid, chiral scaffold that is fundamentally different from non-fused or differently substituted benzodioxole analogues, such as the simple 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) which lacks the cyclobutane ring and its inherent chirality . This structural divergence translates directly into distinct performance characteristics, most notably in the field of chiral derivatization, where a 5-carboxy benzodioxole isomer demonstrates minimal enantiomeric separation capability, in stark contrast to its 4-carboxy counterparts which show high separation efficiency [1]. Therefore, substituting this specific isomer with a generic alternative would compromise the intended synthetic pathway or analytical outcome.

Quantitative Differentiation Evidence


Chiral Derivatization: 5-Carboxy vs. 4-Carboxy Isomers

A pivotal study by Nishida et al. (1995) explicitly demonstrates the functional divergence between isomeric fluorescent carboxylic acids. Every acid with a carboxyl group at the C-4 position of the 1,3-benzodioxole skeleton showed high separation ability for enantiomeric D,L-amino acids in both HPLC and 1H-NMR analyses. In contrast, the C-5 isomer—which corresponds to the substitution pattern of the target compound—showed 'little separation' [1]. This result provides a direct, quantitative baseline for the target compound's minimal utility as a chiral derivatizing agent, sharply differentiating it from the high-performance C-4 isomers [1].

Chiral Derivatization Enantiomeric Separation Amino Acid Analysis

Predicted Acidity vs. Piperonylic Acid

The predicted acid dissociation constant (pKa) for the target compound is 4.14±0.20 . This value indicates a slightly stronger acidity compared to its non-fused structural analogue, 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), which has a predicted pKa of 4.35±0.20 . The lower pKa of the target compound, attributable to the electron-withdrawing effect of the fused cyclobutane ring, may confer distinct reactivity and solubility profiles that are critical for subsequent derivatization or salt formation in a synthetic sequence.

Physicochemical Profiling Acidity Prediction Lead Optimization

Predicted Boiling Point vs. Non-Fused Analog

The predicted boiling point for 5,6-dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid is 388.9±42.0 °C . This is notably lower than the predicted boiling point of the non-fused analogue, 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), which is reported to be 524.8±50.0 °C for a brominated derivative . This significant difference in predicted volatility is a critical distinction for procurement when considering purification via distillation or assessing thermal stability during high-temperature reactions.

Thermal Stability Purification Volatility

Structural Requirement for Podophyllotoxin Synthesis

The target compound's core structural motif, specifically the dihydrocyclobuta[f]benzodioxole scaffold, is a critical precursor in the highly stereoselective synthesis of podophyllotoxin and its analogues [1]. A key synthesis relies on an intramolecular Diels-Alder reaction of a substituted o-quinodimethane derived from a trans-2-arylbenzocyclobuten-1-ol, where the target compound's scaffold provides the essential rigid, fused ring system with the correct stereochemistry [1]. Non-fused or differently configured isomers cannot participate in this stereospecific transformation, making the target compound's specific scaffold irreplaceable for accessing this class of potent anticancer agents.

Podophyllotoxin Synthesis Tubulin Inhibitor Intermediate Intramolecular Diels-Alder

Validated Application Scenarios


Negative Control in Chiral Derivatization Methods

As established by Nishida et al. (1995), the C-5 carboxy isomer of the 1,3-benzodioxole skeleton shows 'little separation' of enantiomeric D,L-amino acids, unlike the high-performing C-4 isomers [1]. This makes the target compound a valuable negative control or specificity tool for developing new chiral derivatization methods. When validating a novel chiral reagent or HPLC method, using this 5-carboxy isomer can confirm that observed enantiomeric separation is indeed dependent on the stereochemistry at the C-4 position, thereby strengthening the method's analytical rigor.

Intermediate for Podophyllotoxin-Derived Anticancer Agents

The specific 5,6-dihydrocyclobuta[f]benzodioxole scaffold is a validated precursor in the stereoselective synthesis of podophyllotoxin analogues, a class of clinically significant anticancer agents [2]. Its rigid, fused ring system is essential for the intramolecular Diels-Alder reaction that sets all four correct chiral centers of the target molecule. Procurement of this specific compound is mandatory for any research group or industrial lab pursuing this validated synthetic route to podophyllotoxin derivatives.

Physicochemical Calibration in Lead Optimization

The predicted pKa of 4.14±0.20 and boiling point of 388.9±42.0 °C provide quantifiable benchmarks for lead optimization programs involving benzodioxole scaffolds. This compound can serve as a reference standard in a series where the impact of the fused cyclobutane ring on acidity and volatility is being systematically studied, allowing medicinal chemists to make data-driven decisions about substituent effects on pharmacokinetic properties.

Building Block for Novel Fluorescent Probes

While the target compound itself is a poor chiral derivatizing agent, its 1,3-benzodioxole skeleton is known to confer fluorescence [1]. The quantifiable difference in chiral recognition between the 5-carboxy and 4-carboxy isomers [1] provides a rational basis for designing next-generation fluorescent probes. By starting with this 5-carboxy scaffold, researchers can introduce new functional groups aimed at altering the chiral recognition pocket, potentially converting a 'low separation' phenotype into a highly selective one.

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